Propoxycaine hydrochloride
Overview
Description
Propoxycaine hydrochloride is a para-aminobenzoic acid ester with local anesthetic activity. It inhibits voltage-gated sodium channels, thereby reducing the ionic flux required for impulse initiation and conduction, leading to a loss of sensation (Definitions, 2020).
Synthesis Analysis
The synthesis of propoxycaine hydrochloride involves a series of reactions, including etherification, elimination, ammoniation, and salt formation. Identification and synthesis of process-related impurities in propoxycaine hydrochloride have also been studied, indicating the presence of several impurities in the final reaction solution (Yang et al., 2020).
Molecular Structure Analysis
The molecular structure of propoxycaine hydrochloride has been characterized using various spectroscopic techniques. These techniques help in understanding the molecular properties and reactivity of the compound, though specific studies on propoxycaine hydrochloride's molecular structure are limited in the current research.
Chemical Reactions and Properties
Propoxycaine hydrochloride reacts with various agents, leading to the formation of different products. The compound's reactivity under specific conditions, such as in the presence of other chemicals, is an area of ongoing research. For instance, the electroreduction of related derivatives has been studied, indicating the potential for diverse chemical reactions (Cristea et al., 2005).
Physical Properties Analysis
The physical properties of propoxycaine hydrochloride, such as its solubility, melting point, and stability under various conditions, are essential for its application as a local anesthetic. However, specific studies detailing these physical properties are not widely available in the current literature.
Chemical Properties Analysis
The chemical properties, like the pH, reactivity under different conditions, and interaction with other compounds, are crucial for understanding the behavior of propoxycaine hydrochloride in various environments. Research on its photodegradation and interaction with other pharmaceuticals provides insights into its chemical stability and potential interactions (Konstantinou et al., 2002).
Scientific Research Applications
-
Spectrophotometric Determination
- Field : Chemistry
- Application : Propoxycaine hydrochloride is used in spectrophotometric determination in the presence of procaine .
- Method : A series of 4 X 10-6 M solutions of each compound having a pH range from 0 to 6 were prepared. The pH and absorbance of each solution in each of the two series were then accurately determined experimentally .
- Results : The results of this application are not explicitly mentioned in the source .
-
Local Anesthetic in Dentistry
-
Physical Properties of Neuronal Membranes
- Field : Neuroscience
- Application : Propoxycaine hydrochloride is used to evaluate the physical properties of synaptosomal plasma membrane vesicles (SPMVs) isolated from bovine cerebral cortex .
- Method : Fluorescent probe techniques were used .
- Results : The outcomes of this application are not explicitly mentioned in the source .
-
Propoxycaine and Procaine Hydrochlorides and Norepinephrine Bitartrate Injection
- Field : Medicine
- Application : Propoxycaine hydrochloride is used in combination with procaine hydrochloride and norepinephrine bitartrate in an injection .
- Method : The injection is a sterile solution of Propoxycaine Hydrochloride, Procaine Hydrochloride, and Norepinephrine Bitartrate in Water for Injection .
- Results : The outcomes of this application are not explicitly mentioned in the source .
-
Modulating Neural Impulses
- Field : Neuroscience
- Application : Propoxycaine hydrochloride is used to modulate neural impulses .
- Method : In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer .
- Results : This application further confirms its role in modulating neural impulses .
Safety And Hazards
Future Directions
Propoxycaine is a local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride . This drug was removed from the US market in 1996 . Although no longer available in the United States, this medication was used in combination with procaine to aid in anesthesia during dental procedures . It was the only dental local anesthetic available in cartridge form . It was produced for use when amide local anesthetics were contraindicated due to allergy or when several amide anesthetics were unsuccessful .
properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPCGSPKUQZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045325 | |
Record name | Propoxycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxycaine hydrochloride | |
CAS RN |
550-83-4 | |
Record name | Propoxycaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxycaine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propoxycaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propoxycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propoxycaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOXYCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.